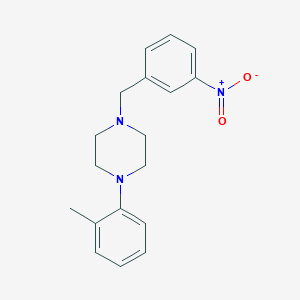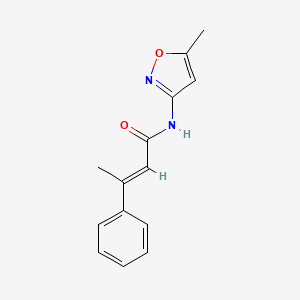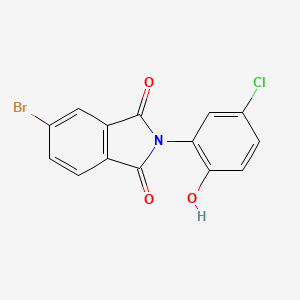
3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide, also known as FNAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has unique chemical properties that make it a valuable tool for studying biological systems and developing new drugs.
Mécanisme D'action
3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2, 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide reduces inflammation and pain in various animal models.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to modulate the activity of various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has several advantages as a research tool, including its potent pharmacological effects, high selectivity for COX-2, and low toxicity. However, its complex synthesis process and high cost may limit its widespread use in laboratory experiments.
Orientations Futures
Several future directions for research on 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide include the development of new synthetic methods for its production, the exploration of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to investigate the safety and efficacy of 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide in humans, as well as its potential for drug-drug interactions.
Méthodes De Synthèse
3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-methyl-3-nitrobenzaldehyde to form an intermediate product. This intermediate product is then reacted with acryloyl chloride to produce the final product, 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide. The synthesis of 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been used extensively in scientific research due to its ability to interact with biological systems and modulate various biochemical pathways. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-11-14(3-2-4-15(11)19(21)22)18-16(20)10-7-12-5-8-13(17)9-6-12/h2-10H,1H3,(H,18,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYSPQBZADQOCY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)








![N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836055.png)

![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)

![N-(4-iodophenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B5836098.png)